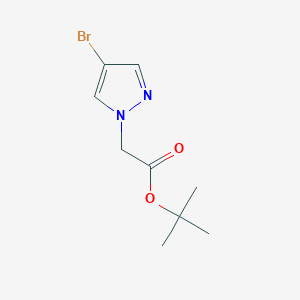

tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(4-bromopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXOBOFWHNUWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document elucidates the core chemical principles, offers a detailed, field-proven experimental protocol, and discusses critical process parameters. The synthesis is centered on the N-alkylation of 4-bromo-1H-pyrazole with tert-butyl bromoacetate. This guide is intended for researchers, chemists, and drug development professionals, offering the necessary technical depth to ensure reproducible and efficient synthesis.

Introduction: Significance of N-Alkylated Pyrazoles

Pyrazole derivatives are a cornerstone in modern pharmacology, forming the structural core of numerous approved drugs and agrochemicals.[1] Their prevalence is due to their ability to act as bioisosteres for amides and other aromatic systems, engaging in crucial hydrogen bonding interactions with biological targets.[2] Specifically, N-alkylated pyrazoles are featured in a wide array of therapeutic agents, including anti-tumor, anti-infective, and anti-dementia molecules.[2][3]

This compound (CAS No. 1199773-67-5) is a particularly useful intermediate. The bromo-substituent at the C4 position provides a handle for further functionalization via cross-coupling reactions, while the tert-butyl ester moiety serves as a versatile synthon that can be readily hydrolyzed to the corresponding carboxylic acid. This dual functionality makes it an attractive starting material for constructing more complex molecular architectures.

Synthetic Strategy and Mechanistic Rationale

The most direct and widely adopted strategy for synthesizing this compound is the direct N-alkylation of the 4-bromo-1H-pyrazole heterocycle. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

The N-Alkylation Reaction

The N-alkylation of pyrazoles is a robust and versatile method for introducing functional groups onto the nitrogen atoms of the pyrazole ring.[4] The reaction typically proceeds under basic conditions, where a base is used to deprotonate the acidic N-H proton of the pyrazole ring, generating a nucleophilic pyrazolate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-substituted product.[3]

Causality of Reagent Selection

-

Nucleophile: 4-bromo-1H-pyrazole is a symmetric molecule, which simplifies the alkylation process. In unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers (N1 and N2 substitution), posing a significant synthetic challenge.[1][5] The choice of base and reaction conditions can influence this regioselectivity, but for 4-bromo-1H-pyrazole, only one product is possible, ensuring a clean reaction profile.

-

Electrophile: Tert-butyl bromoacetate is an effective alkylating agent for this transformation.[6] The bromine atom serves as a good leaving group, and the adjacent carbonyl group activates the carbon for nucleophilic attack. The bulky tert-butyl group provides steric protection to the ester functionality, preventing undesired side reactions and allowing for selective transformations at other parts of the molecule.[6]

-

Base: A non-nucleophilic base is required to deprotonate the pyrazole without competing in the alkylation reaction. Sodium hydride (NaH) is a common and highly effective choice, as it irreversibly deprotonates the pyrazole to form the sodium pyrazolate salt and hydrogen gas. Alternatively, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often requiring slightly higher temperatures, in polar aprotic solvents like DMF or DMSO.[5]

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents can dissolve the pyrazolate salt and do not possess acidic protons that could quench the nucleophile, thereby facilitating the SN2 reaction.

Reaction Mechanism Pathway

The synthesis proceeds via a two-step, one-pot mechanism:

-

Deprotonation: The base (e.g., NaH) abstracts the acidic proton from the N1 position of 4-bromo-1H-pyrazole, forming the sodium 4-bromopyrazolate anion and H₂ gas.

-

Nucleophilic Attack: The highly nucleophilic pyrazolate anion attacks the electrophilic methylene carbon of tert-butyl bromoacetate, displacing the bromide ion and forming the C-N bond, yielding the final product.

Sources

- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]

Synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a valuable heterocyclic building block in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive bromine atom for further functionalization (e.g., via cross-coupling reactions) and a protected carboxylic acid moiety, makes it a versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, grounded in fundamental principles of organic chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and address critical safety and handling considerations.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is achieved through the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This transformation is a classic example of a nucleophilic substitution reaction, proceeding via an SN2 mechanism.

Pillar 1: The Causality of Component Selection

-

4-Bromopyrazole (The Nucleophile): The pyrazole ring is an aromatic N-heterocycle. While one nitrogen atom is pyrrole-like (with its lone pair contributing to the aromatic system), the other is pyridine-like, with its lone pair residing in an sp2 orbital in the plane of the ring. Deprotonation of the N-H proton with a base generates the pyrazolate anion, a significantly more potent nucleophile. The two nitrogen atoms in the resulting anion are equivalent due to resonance, meaning alkylation can occur at either, but in the case of the symmetrical 4-bromopyrazole, this leads to the same product.

-

tert-Butyl Bromoacetate (The Electrophile): This reagent serves as the source of the acetate moiety. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the adjacent halogen and carbonyl group. It is susceptible to attack by the nucleophilic pyrazolate anion. The bulky tert-butyl group serves as a protecting group for the carboxylic acid, preventing its participation in undesired side reactions and allowing for selective deprotection under acidic conditions at a later stage if required.

-

The Base (The Activator): A base is essential to deprotonate the 4-bromopyrazole, thereby "activating" it as a potent nucleophile. The choice of base is critical and influences reaction rate and efficiency.

-

Sodium Hydride (NaH): A strong, non-nucleophilic, and irreversible base. It reacts with the pyrazole to form the sodium pyrazolate salt and hydrogen gas. Its strength ensures complete deprotonation, often leading to faster reaction times and higher yields. However, it is highly flammable and requires handling under an inert atmosphere.

-

Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base. It is safer and easier to handle than NaH but may require higher temperatures or longer reaction times to achieve complete conversion. The choice between NaH and K₂CO₃ often balances reactivity with operational safety and simplicity.[1]

-

-

The Solvent (The Medium): A polar aprotic solvent is ideal for SN2 reactions.

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN): These solvents are excellent choices as they can dissolve both the pyrazolate salt and the alkylating agent, do not possess acidic protons that could interfere with the reaction, and have high dielectric constants that stabilize the charged transition state of the SN2 reaction, thereby accelerating it.[2]

-

Visualization: Reaction Mechanism

The diagram below illustrates the two-step process: initial deprotonation of 4-bromopyrazole followed by the nucleophilic attack of the resulting pyrazolate anion on tert-butyl bromoacetate.

Caption: The SN2 mechanism for the N-alkylation of 4-bromopyrazole.

Validated Experimental Protocol

This protocol describes a reliable method for the synthesis on a laboratory scale. Every step is designed for clarity, reproducibility, and safety.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromopyrazole | ≥97% | Standard Vendor | |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Vendor | Highly reactive. Handle with care. |

| tert-Butyl bromoacetate | ≥98% | Standard Vendor | Warning: Lachrymator.[3] |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Vendor | Store over molecular sieves. |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor | For extraction & chromatography. |

| Hexanes | ACS Grade | Standard Vendor | For chromatography. |

| Saturated aq. NH₄Cl | Prepared in-house | For quenching. | |

| Brine (Saturated aq. NaCl) | Prepared in-house | For washing. | |

| Anhydrous MgSO₄ or Na₂SO₄ | Standard Vendor | For drying. | |

| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Methodology

Warning: This procedure must be performed in a certified chemical fume hood. Tert-butyl bromoacetate is a lachrymator and sodium hydride is a water-reactive flammable solid.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.

-

Reaction Setup:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromopyrazole (5.00 g, 34.0 mmol, 1.0 equiv).

-

Add anhydrous DMF (70 mL) via syringe. Stir the mixture until the solid is fully dissolved.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Deprotonation:

-

While stirring at 0 °C, carefully add sodium hydride (1.50 g of a 60% dispersion in mineral oil, 37.4 mmol, 1.1 equiv) in small portions over 15 minutes.

-

Causality: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.

-

Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become a milky white or grey slurry.

-

-

Alkylation:

-

Add tert-butyl bromoacetate (5.5 mL, 37.4 mmol, 1.1 equiv) dropwise to the cooled suspension over 10 minutes using a syringe. Ensure the internal temperature does not rise above 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture at room temperature for 12-18 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes. The product spot should appear at a higher Rf than the starting 4-bromopyrazole spot.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

-

Trustworthiness: Quenching at 0 °C is a critical safety step to manage the exothermic destruction of any unreacted sodium hydride.

-

Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) to quench the reaction.

-

Transfer the mixture to a separatory funnel and dilute with water (100 mL) and ethyl acetate (100 mL).

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Causality: The water washes remove the DMF, and the brine wash helps to break any emulsions and remove residual water.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or semi-solid should be purified by flash column chromatography on silica gel.

-

Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil or a white solid.

-

Physicochemical Data and Characterization

Reagent and Product Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Bromopyrazole | 2075-45-8 | C₃H₃BrN₂ | 146.97 | White Crystalline Powder[5] |

| tert-Butyl bromoacetate | 5292-43-3 | C₆H₁₁BrO₂ | 195.05 | Colorless Liquid[6] |

| Product | 1199773-67-5 | C₉H₁₃BrN₂O₂ | 261.12 | Oil or Low-Melting Solid [7] |

Expected Spectroscopic Data for Product

-

¹H NMR (400 MHz, CDCl₃): δ ~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~4.8 (s, 2H, -CH₂-), ~1.45 (s, 9H, -C(CH₃)₃) ppm.

-

¹³C NMR (100 MHz, CDCl₃): δ ~166 (C=O), ~140 (pyrazole-CH), ~129 (pyrazole-CH), ~95 (C-Br), ~83 (-C(CH₃)₃), ~53 (-CH₂-), ~28 (-C(CH₃)₃) ppm.

-

Mass Spectrometry (ESI+): m/z 261/263 [M+H]⁺ (isotopic pattern for Br), 205/207 [M-C₄H₈+H]⁺.

Critical Safety and Handling Protocols

Adherence to safety protocols is non-negotiable. The risks associated with the reagents used in this synthesis demand rigorous attention to detail.

Hazard Identification and Mitigation

| Reagent | Key Hazards | Recommended Handling Procedures |

| Sodium Hydride (NaH) | Flammable solid, water-reactive (releases flammable H₂ gas). Causes severe skin burns and eye damage. | Handle only under an inert atmosphere (N₂ or Ar). Weigh out the dispersion quickly. Never add water directly to NaH. Quench reactions slowly at 0 °C. |

| tert-Butyl bromoacetate | Lachrymator (causes tearing), corrosive, causes skin burns and serious eye damage.[3][4] Flammable liquid.[4] | Always handle in a chemical fume hood. Wear safety goggles, face shield, and appropriate gloves. Have an eyewash station readily accessible. |

| N,N-Dimethylformamide (DMF) | Combustible liquid. Suspected of damaging fertility or the unborn child. Harmful in contact with skin or if inhaled. | Use in a well-ventilated fume hood. Avoid skin contact and inhalation. Use appropriate chemical-resistant gloves. |

| 4-Bromopyrazole | Skin, eye, and respiratory irritant.[5] | Avoid creating dust. Handle with gloves and safety goggles.[5] |

Conclusion

The N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate is a robust and reliable method for synthesizing this compound. By understanding the underlying SN2 mechanism and carefully selecting the base and solvent, researchers can achieve high yields of this versatile chemical intermediate. The protocol detailed herein is built upon established chemical principles and prioritizes both efficiency and safety. Strict adherence to the handling guidelines for hazardous reagents is paramount to the successful and safe execution of this synthesis.

References

Sources

An In-Depth Technical Guide to tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS No. 1199773-67-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic use of functionalized heterocyclic intermediates is paramount. Among these, tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, with the Chemical Abstracts Service (CAS) number 1199773-67-5 , has emerged as a pivotal building block.[1] Its unique structural arrangement, featuring a brominated pyrazole core coupled with a tert-butyl acetate moiety, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its critical applications in the pharmaceutical industry, particularly in the development of targeted therapies.

Physicochemical Properties and Molecular Structure

Understanding the fundamental properties of a chemical intermediate is crucial for its effective application in synthesis. This compound is characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 1199773-67-5 | [1] |

| Molecular Formula | C₉H₁₃BrN₂O₂ | [1] |

| Molecular Weight | 261.12 g/mol | [1] |

| Appearance | White to yellow powder or crystals or liquid | |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry environment at room temperature or 4°C | [1] |

The molecular structure combines a stable pyrazole ring, which is a common scaffold in many biologically active compounds, with two key functional groups. The bromine atom at the 4-position of the pyrazole ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The tert-butyl ester provides a sterically hindered and chemically stable protecting group for the carboxylic acid functionality, which can be selectively deprotected under specific acidic conditions.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This reaction is a classic example of a nucleophilic substitution where the pyrazole nitrogen acts as the nucleophile.

Experimental Protocol:

Materials:

-

4-bromopyrazole

-

tert-butyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-bromopyrazole (1.0 equivalent) in acetonitrile or DMF, add a base such as potassium carbonate (1.5-2.0 equivalents) or cesium carbonate (1.2-1.5 equivalents). The choice of a stronger base like cesium carbonate can often lead to higher yields and faster reaction times.

-

Addition of Alkylating Agent: To the stirred suspension, add tert-butyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromopyrazole) is consumed.

-

Work-up: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. This step removes any remaining inorganic impurities and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.

Causality in Experimental Choices:

-

Choice of Base: The base is crucial for deprotonating the pyrazole nitrogen, thereby increasing its nucleophilicity. While potassium carbonate is a cost-effective choice, the higher solubility and basicity of cesium carbonate can significantly enhance the reaction rate.

-

Choice of Solvent: Acetonitrile and DMF are excellent polar aprotic solvents for this type of reaction as they effectively solvate the cations of the base and do not interfere with the nucleophilic substitution.

-

Purification: Column chromatography is essential to separate the desired product from any unreacted starting materials, regioisomeric byproducts (alkylation at the other nitrogen), and other impurities.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: A Key Intermediate for Targeted Therapies

The strategic importance of this compound lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds. The brominated pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a number of drugs and clinical candidates.

One of the most notable applications of this compound is in the synthesis of Niraparib , a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian and other cancers.[2][3] In the synthesis of Niraparib and its analogues, the 4-bromo-1H-pyrazol-1-yl)acetate moiety serves as a core scaffold onto which other key fragments are assembled. The bromine atom is typically utilized in a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to introduce an aryl or heteroaryl group. The tert-butyl ester can then be hydrolyzed to the corresponding carboxylic acid, which can be further functionalized.

Logical Relationship in Synthesis:

Sources

In-Depth Technical Guide: tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a key intermediate in pharmaceutical and agrochemical research. The document details its physicochemical properties, provides a robust synthesis protocol derived from established N-alkylation methodologies, and outlines essential safety and handling procedures. Drawing from the broader context of substituted pyrazoles, this guide also explores the compound's potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile building block.

Introduction and Significance

This compound (CAS No. 1199773-67-5) is a substituted pyrazole derivative that has garnered interest as a versatile intermediate in organic synthesis. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a bromine atom at the 4-position of the pyrazole ring offers a reactive handle for further functionalization through cross-coupling reactions, while the tert-butyl acetate moiety provides a readily cleavable ester group, making it a valuable synthon for the creation of more complex molecules. This guide aims to provide a detailed technical resource on the physical properties, synthesis, and handling of this important compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, a combination of data from chemical suppliers and computational models provides a solid foundation for its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 1199773-67-5 | ChemScene |

| Molecular Formula | C₉H₁₃BrN₂O₂ | ChemScene[1] |

| Molecular Weight | 261.12 g/mol | ChemScene[1] |

| Appearance | Predicted to be a solid or oil at room temperature. | |

| Purity | Typically ≥97% (as supplied by commercial vendors) | ChemScene[1] |

| Storage | Recommended storage at 4°C. | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 44.12 Ų | ChemScene[1] |

| LogP (Computed) | 1.9873 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis Protocol: N-Alkylation of 4-Bromopyrazole

The synthesis of this compound is most commonly achieved through the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This reaction is a well-established method for the formation of N-substituted pyrazoles.

Reaction Scheme

Sources

tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate chemical structure.

An In-Depth Technical Guide to tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents across oncology, inflammation, and infectious diseases.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles. This compound, identified by CAS Number 1199773-67-5, has emerged as a particularly valuable and versatile building block for drug discovery professionals.[2][3][4]

This guide provides a comprehensive technical overview of this key intermediate. We will delve into its structural and physicochemical properties, provide a detailed and reasoned synthesis protocol, and explore its dual-handle reactivity which enables complex molecular architectures. As a bifunctional reagent, it features a cleavable tert-butyl ester and a reactive C-Br bond, offering a logical and sequential pathway for molecular elaboration, making it an indispensable tool for researchers and scientists in pharmaceutical development.[5]

PART 1: Structural Elucidation & Physicochemical Properties

The utility of this compound stems directly from its unique molecular architecture. The molecule combines a stable, aromatic pyrazole core with two distinct, orthogonally reactive functional groups.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-bromo-1H-pyrazole (1.0 eq). [6]2. Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution. Cool the mixture to 0°C using an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality Note: NaH is a strong, non-nucleophilic, and irreversible base, ensuring complete deprotonation of the pyrazole N-H to form the sodium pyrazolate salt. This maximizes the concentration of the active nucleophile. DMF is an ideal polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophile.

-

Alkylation: After stirring for 30 minutes at 0°C, add tert-butyl bromoacetate (1.2 eq) dropwise via a syringe, keeping the internal temperature below 5°C. [7]Causality Note: A slight excess of the alkylating agent ensures the complete consumption of the valuable pyrazolate intermediate. The dropwise addition at low temperature controls the exotherm of the reaction.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

PART 3: Applications in Medicinal Chemistry

The title compound is not an end-product but a strategic intermediate. Its power lies in the orthogonal reactivity of its two key functional handles: the tert-butyl ester and the C4-bromo substituent.

Workflow 1: Ester Deprotection and Amide Coupling

The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to basic, reductive, and many organometallic conditions, but is cleanly cleaved under acidic conditions. This allows for the unmasking of the carboxylic acid at a late stage for coupling reactions.

Caption: Workflow for deprotection and subsequent amide bond formation.

This sequence is fundamental in drug discovery for synthesizing libraries of amides to probe structure-activity relationships (SAR). The resulting N-acetylpyrazole core is a common motif in bioactive molecules.

Workflow 2: Palladium-Catalyzed Cross-Coupling

The bromine atom on the C4 position of the pyrazole ring is a prime handle for transition metal-catalyzed cross-coupling reactions. [8]This allows for the introduction of aryl, heteroaryl, or other carbon-based substituents, dramatically increasing molecular complexity.

Caption: Representative Suzuki cross-coupling reaction at the C4 position.

-

Strategic Insight: Typically, the cross-coupling reaction is performed before the deprotection of the tert-butyl ester. The palladium catalysts and basic conditions used in reactions like Suzuki, Heck, or Sonogashira couplings are fully compatible with the ester group. This strategic ordering allows for the synthesis of a diverse array of 4-substituted pyrazole acetic acids, which can then be used in the amide coupling workflow described previously. This two-step sequence is a powerful strategy for generating novel and complex chemical matter for biological screening. [5]

PART 4: Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not available, the starting material, 4-bromopyrazole, is classified as an irritant (H315, H319, H335).

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommendations vary from 4°C to room temperature, but keeping it in a desiccated environment is crucial to prevent hydrolysis of the ester. [2][3]

Conclusion

This compound is more than a simple chemical; it is a testament to strategic molecular design for facilitating complex synthesis. Its value is derived from the orthogonal reactivity of the acid-labile tert-butyl ester and the versatile C-Br bond, which is amenable to a host of cross-coupling reactions. This bifunctionality provides medicinal chemists with a reliable and logical platform to construct diverse libraries of novel pyrazole derivatives. Understanding the properties, synthesis, and strategic application of this intermediate is key to accelerating the discovery of next-generation therapeutics.

References

- ChemShuttle. (n.d.).tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

- Organic Chemistry Portal. (n.d.).Pyrazole synthesis.

- ChemScene. (n.d.).this compound.

- Sigma-Aldrich. (n.d.).4-Bromopyrazole 99.

- SciELO México. (2011).One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.

- PubChem. (n.d.).tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate.

- Supporting Information. (n.d.).General procedures for alkylation.

- Thermo Scientific Chemicals. (n.d.).4-Bromo-1H-pyrazole, 98+%.

- Sunway Pharm Ltd. (n.d.).this compound.

- Guidechem. (n.d.).this compound.

- Sigma-Aldrich. (n.d.).this compound.

- Pharmaceutical Discovery Article. (n.d.).The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.

- PubMed Central. (n.d.).Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound - CAS:1199773-67-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromo-1H-pyrazole, 98+% 500 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. rsc.org [rsc.org]

- 8. scielo.org.mx [scielo.org.mx]

Spectral Elucidation of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Substituted pyrazoles are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1] Their versatile biological activities necessitate a thorough understanding of their structural and electronic properties. This technical guide provides an in-depth analysis of the spectral data for tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a key intermediate in the synthesis of various pharmaceutical candidates.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide aims to provide a rationale for the observed spectral characteristics, grounded in the principles of spectroscopic theory and supported by comparative data from analogous structures. The methodologies outlined herein represent best practices for the acquisition and interpretation of spectral data, ensuring the generation of robust and reliable results for regulatory submissions and internal research and development.

Molecular Structure and Isotopic Considerations

The structure of this compound is presented below. The presence of a bromine atom introduces a characteristic isotopic pattern in the mass spectrum, as bromine exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance. This isotopic signature is a key diagnostic feature in the mass spectral analysis of this compound.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the proposed structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Data is acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Parameters: A standard pulse program is used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is employed with a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 1024 scans are acquired to achieve adequate signal intensity.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is characterized by three distinct signals, consistent with the three unique proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.58 | s | 1H | H-5 (pyrazole ring) |

| 7.51 | s | 1H | H-3 (pyrazole ring) |

| 4.85 | s | 2H | -CH₂- |

| 1.48 | s | 9H | -C(CH₃)₃ |

Interpretation:

-

The two singlets in the aromatic region at 7.58 and 7.51 ppm are assigned to the protons on the pyrazole ring. The downfield shift is attributed to the deshielding effect of the aromatic system and the electronegative nitrogen atoms.

-

The singlet at 4.85 ppm, integrating to two protons, corresponds to the methylene (-CH₂-) group of the acetate moiety. Its chemical shift is influenced by the adjacent nitrogen atom of the pyrazole ring and the carbonyl group.

-

The prominent singlet at 1.48 ppm, integrating to nine protons, is characteristic of the tert-butyl group, where all nine protons are chemically equivalent.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum displays seven signals, corresponding to the seven distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C=O (ester carbonyl) |

| 142.1 | C-5 (pyrazole ring) |

| 130.8 | C-3 (pyrazole ring) |

| 93.5 | C-4 (pyrazole ring, C-Br) |

| 83.2 | -C (CH₃)₃ |

| 54.7 | -CH₂- |

| 28.0 | -C(C H₃)₃ |

Interpretation:

-

The signal at 166.5 ppm is characteristic of an ester carbonyl carbon.

-

The signals at 142.1 and 130.8 ppm are assigned to the C-5 and C-3 carbons of the pyrazole ring, respectively.

-

The carbon bearing the bromine atom (C-4) is significantly shielded and appears at 93.5 ppm.

-

The quaternary carbon of the tert-butyl group is observed at 83.2 ppm, while the methyl carbons of this group resonate at 28.0 ppm.

-

The methylene carbon of the acetate group appears at 54.7 ppm.

Caption: A simplified workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is consistent with its structure.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The spectrum is recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. 16 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1540 | Medium | C=N stretch (pyrazole ring) |

| ~1290, ~1150 | Strong | C-O stretch (ester) |

| ~670 | Medium | C-Br stretch |

Interpretation:

-

The absorption band at approximately 2980 cm⁻¹ is due to the stretching vibrations of the C-H bonds in the tert-butyl and methylene groups.

-

A strong, sharp absorption peak around 1750 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group.[2][3][4]

-

The band at ~1540 cm⁻¹ is characteristic of the C=N stretching vibration within the pyrazole ring.[5]

-

The strong absorptions in the fingerprint region, around 1290 and 1150 cm⁻¹, are attributed to the C-O stretching vibrations of the ester functionality.

-

The absorption in the lower frequency region, around 670 cm⁻¹, is indicative of the C-Br stretching vibration.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 261/263 | Moderate | [M]⁺ (Molecular ion) |

| 205/207 | High | [M - C₄H₈]⁺ |

| 188/190 | Moderate | [M - C₄H₉O]⁺ |

| 148 | High | [C₄H₅BrN₂]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

-

The molecular ion peak [M]⁺ is observed as a doublet at m/z 261 and 263, with approximately equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (79Br and 81Br).[6]

-

A prominent fragment is observed at m/z 205/207, corresponding to the loss of isobutylene (C₄H₈) from the molecular ion via a McLafferty-type rearrangement.

-

The loss of the tert-butoxy radical (C₄H₉O) results in the fragment at m/z 188/190.

-

The peak at m/z 148 corresponds to the 4-bromopyrazole cation.

-

The base peak in the spectrum is typically observed at m/z 57, which corresponds to the highly stable tert-butyl cation.

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The comprehensive spectral analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating dataset for the unambiguous confirmation of its structure. The presented data and their interpretation serve as a valuable resource for researchers and scientists in the pharmaceutical industry, aiding in quality control, reaction monitoring, and the characterization of downstream products. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is a critical component of the drug development process.

References

-

Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022-07-27). [Link]

-

National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022-11-22). [Link]

-

ResearchGate. Vibrational analysis of some pyrazole derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Wiley-VCH. Supporting Information. (2007). [Link]

-

National Center for Biotechnology Information. tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate. [Link]

-

Supporting Information. [Link]

-

Sunway Pharm Ltd. This compound. [Link]

-

MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]

-

NIST WebBook. Propane, 2-bromo-2-methyl-. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - CAS:1199773-67-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate mechanism of formation

An In-depth Technical Guide to the Formation of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Introduction: The Significance of a Versatile Building Block

In the landscape of modern drug discovery and agrochemical development, N-alkylated pyrazoles represent a class of heterocyclic compounds with remarkable utility and proven biological activity.[1][2] Molecules incorporating this scaffold are integral to a range of FDA-approved drugs and advanced agricultural products.[3] The subject of this guide, this compound, is a key intermediate, valued for its dual functionality: the tert-butyl ester, which can serve as a protecting group or be hydrolyzed to a carboxylic acid, and the bromo-substituted pyrazole ring, which is primed for further synthetic elaboration, typically through cross-coupling reactions.

Understanding the mechanism of its formation is fundamental for process optimization, impurity profiling, and the rational design of novel derivatives. This guide provides a detailed examination of the core chemical principles, a field-tested experimental protocol, and the critical parameters that govern the synthesis of this valuable compound.

Part 1: The Core Mechanism – A Classic N-Alkylation Reaction

The synthesis of this compound from 4-bromo-1H-pyrazole and tert-butyl bromoacetate is a quintessential example of a nucleophilic substitution reaction, specifically proceeding via an SN2 (Bimolecular Nucleophilic Substitution) pathway. The process can be logically dissected into two primary steps:

-

Deprotonation and Activation: The N-H proton of the pyrazole ring is weakly acidic. To transform the pyrazole into a potent nucleophile, a base is required to abstract this proton. This creates a resonance-stabilized pyrazolate anion. This deprotonation step is critical; without it, the neutral pyrazole is a significantly weaker nucleophile, and the reaction would proceed sluggishly, if at all.[1][4]

-

Nucleophilic Attack and Displacement: The newly formed pyrazolate anion, with its localized negative charge on the nitrogen atom, acts as a powerful nucleophile. It attacks the electrophilic methylene carbon (the carbon adjacent to the bromine) of tert-butyl bromoacetate. In a concerted fashion, the carbon-nitrogen bond forms as the carbon-bromine bond breaks, displacing the bromide ion, which is an excellent leaving group.

The overall transformation is robust and high-yielding, driven by the formation of a stable C-N bond and the departure of a stable leaving group.

Caption: The two-step SN2 mechanism for pyrazole N-alkylation.

Part 2: A Validated Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. Every step is designed for safety, efficiency, and reproducibility, forming a self-validating system where outcomes can be reliably predicted and monitored.

Reagent and Materials Data

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Bromo-1H-pyrazole | 146.96 | 5.00 g | 34.0 | Nucleophile Precursor |

| Sodium Hydride (60% disp.) | 40.00 (as 100%) | 1.50 g | 37.5 | Base |

| tert-Butyl Bromoacetate | 195.05 | 7.30 g (5.5 mL) | 37.5 | Electrophile |

| Anhydrous DMF | - | 100 mL | - | Solvent |

| Ethyl Acetate | - | ~300 mL | - | Extraction Solvent |

| Saturated NH₄Cl (aq) | - | ~100 mL | - | Quenching Agent |

| Brine | - | ~100 mL | - | Washing Agent |

Step-by-Step Methodology

-

Inert Atmosphere Preparation: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with an inert gas (e.g., nitrogen or argon). Causality: Sodium hydride is highly reactive with atmospheric moisture and oxygen; an inert atmosphere is essential to prevent its decomposition and ensure safety.

-

Reagent Addition (Activation): To the flask, add 4-bromo-1H-pyrazole (5.00 g). Through the septum, add anhydrous DMF (100 mL) via syringe. Begin stirring to dissolve the pyrazole. Carefully add the sodium hydride (1.50 g) portion-wise at room temperature. Insight: Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir for 30-45 minutes to ensure complete deprotonation and formation of the sodium pyrazolate salt.

-

Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add tert-butyl bromoacetate (5.5 mL) dropwise via syringe over 10-15 minutes. Causality: The alkylation reaction can be exothermic. Slow, cooled addition prevents temperature spikes that could lead to side reactions or decomposition of the product.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 2-4 hours).

-

Work-up (Quenching): Once the reaction is complete, cool the flask again to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~100 mL) to neutralize any unreacted sodium hydride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine (1 x 100 mL) to remove residual DMF and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.

Caption: Experimental workflow for the synthesis of the target compound.

Part 3: Causality of Experimental Choices

A successful synthesis relies on the rational selection of reagents and conditions. The choices made directly influence yield, purity, and scalability.

-

The Role of the Base: The choice of base is critical.

-

Strong Bases (e.g., NaH, KOH): These ensure rapid and complete deprotonation of the pyrazole, driving the reaction forward efficiently.[5][6] Sodium hydride is particularly effective as it forms a non-nucleophilic counter-ion (Na⁺) and an inert byproduct (H₂ gas).

-

Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These can also be used, but often require higher temperatures and longer reaction times to achieve complete conversion.[5] They are considered safer for large-scale operations but may be less efficient. The choice of base can also influence regioselectivity in unsymmetrical pyrazoles, though this is not a factor for the symmetrical 4-bromopyrazole.[2]

-

-

The Role of the Solvent: The solvent must solubilize the reactants and facilitate the SN2 mechanism.

-

Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are ideal choices. They possess high dielectric constants that can stabilize the charged transition state of the SN2 reaction without having acidic protons that would protonate and deactivate the pyrazolate nucleophile.[6]

-

-

Temperature Control: Maintaining control over the reaction temperature is paramount. The initial deprotonation with NaH is exothermic, as is the subsequent alkylation. Cooling during the addition of the electrophile prevents the formation of thermal decomposition byproducts and ensures a clean reaction profile.[7]

Part 4: Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

| Property | Data |

| Molecular Formula | C₉H₁₃BrN₂O₂[8] |

| Molecular Weight | 261.12 g/mol [8][9] |

| Appearance | Typically a colorless oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~4.8 (s, 2H, -CH₂-), ~1.5 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~166 (-C=O), ~140 (pyrazole-C), ~128 (pyrazole-C), ~95 (pyrazole-C-Br), ~83 (-C(CH₃)₃), ~54 (-CH₂-), ~28 (-C(CH₃)₃) |

The ¹H NMR spectrum is particularly diagnostic. The appearance of a new singlet around 4.8 ppm integrating to 2H confirms the successful attachment of the acetate methylene group, while the disappearance of the broad N-H signal from the starting material indicates complete reaction.

Conclusion

The formation of this compound via N-alkylation is a foundational reaction in medicinal and materials chemistry. Its mechanism, rooted in the principles of nucleophilic substitution, is straightforward yet requires careful control over experimental parameters. By understanding the causality behind the choice of base, solvent, and temperature, researchers can execute this synthesis with high fidelity, paving the way for the development of more complex and potentially life-changing molecules.

References

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). MDPI. [Link]

-

N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

-

2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). National Institutes of Health (NIH). [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry. [Link]

-

Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

- N-alkylation method of pyrazole.

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkat USA. [Link]

-

This compound. Sunway Pharm Ltd. [Link]

-

tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate. PubChem. [Link]

-

n-Bu4NBr Catalyzed Brook Rearrangement/Alkylation Reaction. (2021). Chinese Journal of Chemistry. [Link]

Sources

- 1. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. rsc.org [rsc.org]

- 8. chemscene.com [chemscene.com]

- 9. This compound - CAS:1199773-67-5 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to the Starting Materials for tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and critical considerations for the starting materials required to produce tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a key building block in modern medicinal chemistry. This document moves beyond simple procedural outlines to delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction

The synthesis of this compound is a critical process for the development of a wide range of pharmaceutical agents. The pyrazole core is a prevalent scaffold in molecules exhibiting anti-inflammatory, anti-cancer, and neurological activities.[1] The title compound serves as a versatile intermediate, allowing for further functionalization at the bromine position and modification of the ester group. A reliable and well-understood synthesis of this intermediate is therefore paramount. The primary synthetic route involves the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This guide will dissect the synthesis of these two key starting materials and then detail their subsequent reaction to form the final product.

Core Synthesis Strategy: N-Alkylation of 4-Bromopyrazole

The principal method for the synthesis of this compound is the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This reaction is typically carried out in the presence of a strong base to deprotonate the pyrazole ring, rendering it nucleophilic.

Caption: Workflow for the synthesis of 4-bromopyrazole from pyrazole.

Experimental Protocol: Synthesis of 4-Bromopyrazole from Pyrazole and NBS

This protocol is adapted from established literature procedures for the bromination of pyrazoles. [2] Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Pyrazole | 68.08 | 10.0 g | 0.147 |

| N-Bromosuccinimide (NBS) | 177.98 | 26.2 g | 0.147 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

-

To a stirred solution of pyrazole (10.0 g, 0.147 mol) in dichloromethane (200 mL) at 0 °C (ice bath), add N-bromosuccinimide (26.2 g, 0.147 mol) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 4-bromopyrazole.

Expected Yield: 80-90%

Characterization Data for 4-Bromopyrazole:

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃): δ 7.6 (s, 2H), 11.5 (br s, 1H).

Starting Material 2: tert-Butyl bromoacetate

tert-Butyl bromoacetate is a common alkylating agent in organic synthesis. [3]Its synthesis requires careful handling due to its lachrymatory nature. [4]

Synthesis of tert-Butyl bromoacetate

A widely used and efficient method for the synthesis of tert-butyl bromoacetate is the esterification of bromoacetic acid with isobutylene, often catalyzed by a strong acid. [5][6] Experimental Protocol: Synthesis of tert-Butyl bromoacetate from Bromoacetic Acid and Isobutylene

This protocol is based on a green synthesis approach using a solid acid catalyst. [6] Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Bromoacetic acid | 138.95 | 139 g | 1.0 |

| Isobutylene | 56.11 | 78.5 g | 1.4 |

| Perfluorosulfonic acid resin | - | 17.5 g | - |

| Tetrahydrofuran (THF) | - | 400 L | - |

Procedure:

-

Charge a suitable reactor with bromoacetic acid (139 g, 1.0 mol), tetrahydrofuran (400 L), and perfluorosulfonic acid resin (17.5 g).

-

Stir the mixture and adjust the temperature to 10-15 °C.

-

Slowly introduce isobutylene gas (78.5 g, 1.4 mol) into the reactor over a period of time, maintaining the temperature.

-

Hold the reaction at this temperature for 5 hours, monitoring the consumption of bromoacetic acid by TLC.

-

Once the reaction is complete, filter the mixture to recover the catalyst.

-

The filtrate is then subjected to reduced pressure distillation to remove the solvent, followed by fractional distillation to obtain pure tert-butyl bromoacetate. [5] Expected Yield: ~97% [5] Characterization Data for tert-Butyl bromoacetate:

-

Appearance: Colorless to light yellow liquid. [3]* Boiling Point: 66-68 °C at 20 mbar. [3]* ¹H NMR (CDCl₃): δ 3.75 (s, 2H), 1.49 (s, 9H). [3]* ¹³C NMR (CDCl₃): δ 166.5, 82.5, 28.0, 26.5.

Final Synthesis: this compound

With both starting materials in hand, the final N-alkylation can be performed. The use of a strong, non-nucleophilic base such as sodium hydride is crucial for efficient deprotonation of 4-bromopyrazole.

Caption: Detailed workflow for the N-alkylation of 4-bromopyrazole.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromopyrazole | 146.97 | 10.0 g | 0.068 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 3.26 g | 0.081 |

| tert-Butyl bromoacetate | 195.05 | 14.6 g | 0.075 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Saturated aq. NH₄Cl | - | 100 mL | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | 100 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (3.26 g of a 60% dispersion in mineral oil, 0.081 mol).

-

Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time.

-

Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C.

-

Slowly add a solution of 4-bromopyrazole (10.0 g, 0.068 mol) in anhydrous THF (100 mL) to the sodium hydride suspension. Effervescence (hydrogen gas evolution) will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (14.6 g, 0.075 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield: 75-85%

Characterization Data for this compound:

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃): δ 7.51 (s, 1H), 7.48 (s, 1H), 4.81 (s, 2H), 1.45 (s, 9H).

-

¹³C NMR (CDCl₃): δ 166.0, 141.0, 128.5, 92.0, 83.0, 53.5, 28.0.

-

Molecular Weight: 261.12 g/mol . [7]

Safety and Handling Considerations

-

Sodium Hydride (NaH): Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. [8][9]It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood. [8]Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory. [8][10]In case of fire, use a Class D fire extinguisher (dry powder); do not use water, carbon dioxide, or foam. [9]* tert-Butyl bromoacetate: This compound is a lachrymator and is corrosive. [4]It should be handled in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and safety glasses. [4]Avoid inhalation of vapors and contact with skin and eyes.

-

N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The synthesis of this compound is a well-established process that relies on the careful execution of the synthesis of its key starting materials, 4-bromopyrazole and tert-butyl bromoacetate. By understanding the underlying reaction mechanisms, paying close attention to reaction conditions, and adhering to strict safety protocols, researchers can reliably and efficiently produce this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and safely incorporate this building block into their drug discovery and development programs.

References

- CN106380398A. A green synthetic method for tert-butyl bromoacetate.

-

University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]

- CN102659588B. Synthesis method of tert-butyl bromoacetate.

-

Organic Syntheses. tert-butyl bromoacetate. [Link]

-

Kudyakova, Y. S., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

-

Hartung, J., et al. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. [Link]

-

Kudyakova, Y. S., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

-

Chem-Station. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard. [Link]

-

New Jersey Department of Health. Hazard Summary: Sodium Hydride. [Link]

-

Movassaghi, M., et al. Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. [Link]

-

The Safe Use of Sodium Hydride On Scale. Scribd. [Link]

-

Alinezhad, H., et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

-

Alinezhad, H., et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

-

Supporting Information. National University of Singapore. [Link]

-

Chinese Chemical Society. n-Bu4NBr Catalyzed Brook Rearrangement/Alkylation Reaction. [Link]

- CN111072630A. Preparation method and application of bromopyrazole compound intermediate.

-

LookChem. Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

PubChem. tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate. [Link]

-

International Union of Crystallography. (IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

Sources

- 1. ccspublishing.org.cn [ccspublishing.org.cn]

- 2. scielo.org.mx [scielo.org.mx]

- 3. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tert-Butyl bromoacetate synthesis - chemicalbook [chemicalbook.com]

- 6. CN106380398A - A green synthetic method for tert-butyl bromoacetate - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. alkalimetals.com [alkalimetals.com]

- 10. nj.gov [nj.gov]

The Strategic Utility of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate in Modern Drug Discovery: A Technical Guide

Introduction: The Pyrazole Scaffold and the Significance of a Versatile Intermediate

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs and investigational agents.[1][2] Its structural versatility and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug design. Within the vast landscape of pyrazole-based building blocks, tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate emerges as a particularly strategic intermediate. Its unique combination of a reactive bromine atom, a protected carboxylic acid moiety, and a pyrazole core offers medicinal chemists a powerful tool for the synthesis of complex molecular architectures targeting a range of therapeutic areas, most notably in oncology.

This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application as a key precursor in the development of targeted therapies. We will delve into the rationale behind its synthetic route and highlight its role in the creation of potent inhibitors of critical cancer-related signaling pathways.

Synthesis and Characterization: Establishing a Foundation of Quality and Reliability

The synthesis of this compound is most commonly achieved through the N-alkylation of 4-bromo-1H-pyrazole with tert-butyl bromoacetate. This reaction is a staple in heterocyclic chemistry, yet careful control of reaction conditions is paramount to ensure high yield and purity, which are critical for its downstream applications in drug synthesis.

Synthetic Workflow

The synthetic pathway is a straightforward yet elegant approach that leverages the nucleophilicity of the pyrazole nitrogen.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is an adaptation based on established methods for the N-alkylation of pyrazoles.[3]

Materials:

-

4-bromo-1H-pyrazole

-

tert-Butyl bromoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add tert-butyl bromoacetate (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 1199773-67-5 | [4] |

| Molecular Formula | C₉H₁₃BrN₂O₂ | [4] |

| Molecular Weight | 261.12 g/mol | [4] |

| Appearance | White to off-white solid | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (s, 1H), 7.51 (s, 1H), 4.83 (s, 2H), 1.47 (s, 9H) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 166.2, 140.1, 129.8, 93.5, 83.1, 53.9, 28.0 | |

| Mass Spec (ESI) | m/z 261.0, 263.0 [M+H]⁺ |

Note: Spectroscopic data is predicted based on standard chemical shifts and fragmentation patterns for this structure and may vary slightly from experimentally determined values.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The strategic placement of the bromine atom and the protected acetate group makes this compound a highly valuable precursor for the synthesis of kinase inhibitors, particularly those targeting Bromodomain-containing protein 4 (BRD4) and Tryptophan 2,3-dioxygenase (TDO2).

BRD4 Inhibitors in Oncology

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic "readers."[5][6][7] By recognizing and binding to acetylated lysine residues on histones, BRD4 plays a critical role in the regulation of gene transcription.[8] In many cancers, BRD4 is overexpressed and drives the transcription of key oncogenes such as MYC.[4] Therefore, inhibiting BRD4 has emerged as a promising therapeutic strategy.[9][10]

The 4-bromo position on the pyrazole ring of this compound is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or heteroaryl moieties. These groups can be designed to occupy the acetyl-lysine binding pocket of BRD4. The tert-butyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to complete the synthesis of the final inhibitor.

Caption: Synthetic utility and targeted signaling pathway of BRD4 inhibitors.

TDO2 Inhibitors and the Kynurenine Pathway

Tryptophan 2,3-dioxygenase (TDO2) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[11][12][13][14] In the tumor microenvironment, the upregulation of TDO2 leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[12][13] This metabolic shift suppresses the activity of immune cells, such as T cells, allowing the tumor to evade immune surveillance.[14] Consequently, inhibiting TDO2 is an attractive strategy in cancer immunotherapy.[12][13]

Similar to the synthesis of BRD4 inhibitors, this compound can be elaborated through cross-coupling and subsequent functionalization to generate potent and selective TDO2 inhibitors.

Caption: Synthetic utility and targeted signaling pathway of TDO2 inhibitors.

Conclusion: A Versatile Tool for Future Drug Development

This compound stands out as a highly enabling building block in the arsenal of medicinal chemists. Its straightforward synthesis, coupled with the strategic positioning of its functional groups, provides a reliable and versatile platform for the development of sophisticated therapeutic agents. As our understanding of the molecular drivers of diseases like cancer continues to evolve, the demand for such well-designed chemical intermediates will undoubtedly grow. The ability to rapidly and efficiently synthesize diverse libraries of compounds from a common precursor like this compound will be instrumental in accelerating the discovery of the next generation of targeted therapies.

References

-

Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction - AccScience Publishing. Available at: [Link]

-

Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol. Available at: [Link]

-

BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - NIH. Available at: [Link]

-

Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases - MDPI. Available at: [Link]

-

(PDF) Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchGate. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]

-

Tryptophan 2,3-dioxygenase promotes proliferation, migration and invasion of ovarian cancer cells - PMC - PubMed Central. Available at: [Link]

-

Tryptophan 2,3-dioxygenase may be a potential prognostic biomarker and immunotherapy target in cancer - Frontiers. Available at: [Link]

-

Tryptophan 2,3-dioxygenase (TDO) is activated by a range of biological... - ResearchGate. Available at: [Link]

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES - Organic Syntheses. Available at: [Link]

-

WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][5][6][11]triazolo[4,3-a][5][11]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents. Available at: